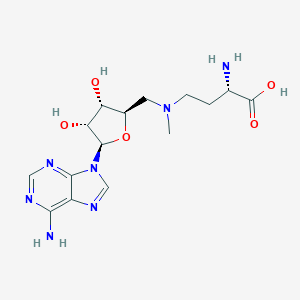

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N(4)-adenosyl-n(4)-methyl-2,4-diaminobutanoic acid is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar.

生物活性

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid (also known as adenosyl-2,4-DAB) is a compound with significant biological activity, particularly in the context of its role as a substrate and inhibitor in various biochemical pathways. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is a derivative of 2,4-diaminobutanoic acid (2,4-DAB), which is known for its neurotoxic properties and involvement in metabolic pathways. The compound is characterized by the addition of an adenosyl group, which enhances its biological activity and interaction with various enzymes.

The primary mechanism through which this compound exerts its effects is through inhibition of the enzyme nicotinamide N-methyltransferase (NNMT). Elevated NNMT levels have been associated with several diseases, including cancer and neurodegenerative disorders. Recent studies have shown that this compound acts as a potent bisubstrate inhibitor of NNMT with a Ki value of 1.6 nM .

Table 1: Inhibition Potency of this compound

| Compound | Enzyme Target | Ki (nM) | IC50 (μM) |

|---|---|---|---|

| N(4)-Adenosyl-N(4)-methyl-2,4-DAB | NNMT | 1.6 | 1.9 (48h treatment) |

| LL320 | NNMT | 1.6 | 7.9 (24h treatment) |

Antitumoral Activity

This compound has demonstrated notable antitumoral activity in vitro. It is transported into cells via the System A amino acid transporter, leading to significant uptake in glioma cells. This concentrated uptake can result in cellular lysis due to osmotic pressure changes .

Neuroprotective Effects

The compound's neuroprotective effects are attributed to its ability to modulate NNMT activity. By inhibiting this enzyme, it may help reduce the accumulation of toxic metabolites associated with neurodegenerative diseases. Studies suggest that compounds like this compound could be developed into therapeutic agents for conditions such as Alzheimer's disease and other forms of dementia .

Case Studies and Research Findings

- Study on NNMT Inhibition : A study published in ACS Journal highlighted the development of LL320, a bisubstrate inhibitor linked to this compound. This research found that prolonged exposure to the compound resulted in enhanced cellular inhibition of NNMT .

- Antitumor Efficacy : Research conducted on human glioma cells revealed that this compound could induce significant cytotoxicity through enhanced uptake mechanisms .

- Biosynthesis Pathways : Investigations into the biosynthetic pathways of 2,4-DAB suggest that understanding these mechanisms could lead to novel applications in biotechnology and medicine .

科学研究应用

Biosynthesis Studies

N(4)-Adenosyl-N(4)-methyl-2,4-diaminobutanoic acid is significant in the study of biosynthetic pathways in various organisms, particularly cyanobacteria. Research indicates that this compound may be synthesized through the aspartate 4-phosphate pathway or via S-adenosyl-L-methionine (SAM) dependent pathways. Understanding these biosynthetic routes is crucial for elucidating the ecological roles of cyanobacteria and their potential neurotoxicity due to compounds like 2,4-diaminobutanoic acid (2,4-DAB) .

Neurotoxicity Research

The compound has been implicated in neurotoxicological studies, particularly concerning cyanobacterial blooms that produce neurotoxins. The presence of 2,4-DAB and its structural analogs in aquatic environments raises concerns about human health and ecological impacts. Recent studies have focused on the identification and quantification of these neurotoxins using advanced techniques like tandem mass spectrometry (MS/MS), which enhances detection limits and reduces interference .

Pharmacological Investigations

While this compound is not currently approved for clinical use, its pharmacological properties are being explored. Investigations into its interactions with biological systems suggest potential applications in drug development, particularly in targeting specific metabolic pathways or as a model compound for designing new therapeutics .

Case Study 1: Cyanobacterial Neurotoxins

In a study conducted by Mantas et al., the biosynthesis of 2,4-DAB was analyzed across various cyanobacterial species. The research utilized genomic approaches to identify key enzymes involved in the synthesis pathways and assessed their ecological implications. The findings indicated that certain species possess the genetic machinery necessary for producing neurotoxic compounds, highlighting the importance of monitoring these organisms in freshwater ecosystems .

Case Study 2: Environmental Monitoring Techniques

Another significant study involved the development of molecular genetic methods for early detection of cyanobacteria capable of producing neurotoxins like 2,4-DAB. Techniques such as polymerase chain reaction (PCR) were employed to target specific genes associated with toxin production, allowing for timely intervention in affected water bodies .

Data Tables

| Application Area | Description |

|---|---|

| Biosynthesis Studies | Investigating metabolic pathways in cyanobacteria |

| Neurotoxicity Research | Assessing the impact of cyanobacterial toxins on health |

| Pharmacological Investigations | Exploring potential therapeutic applications |

属性

CAS 编号 |

111770-79-7 |

|---|---|

分子式 |

C15H23N7O5 |

分子量 |

381.39 g/mol |

IUPAC 名称 |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid |

InChI |

InChI=1S/C15H23N7O5/c1-21(3-2-7(16)15(25)26)4-8-10(23)11(24)14(27-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,14,23-24H,2-4,16H2,1H3,(H,25,26)(H2,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |

InChI 键 |

JISVTSUBJCPLSV-TWBCTODHSA-N |

SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

手性 SMILES |

CN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Key on ui other cas no. |

111770-79-7 |

同义词 |

AdoMDB N(4)-adenosyl-N(4)-methyl-2,4-diaminobutanoic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。